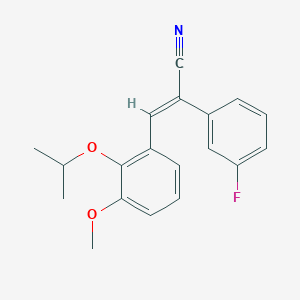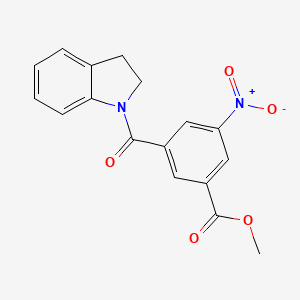
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as FIPAN, is a chemical compound that belongs to the class of acrylonitrile derivatives. FIPAN has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile is its potent anti-cancer and anti-viral properties. This compound has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to develop more efficient synthesis methods for this compound. Additionally, this compound could be tested against other types of cancer and viral infections to determine its full potential as a therapeutic agent. Finally, the development of this compound analogs could lead to the discovery of new drugs with even greater potency and selectivity.
合成法
The synthesis of 2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with 2-isopropoxy-3-methoxybenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
科学的研究の応用
2-(3-fluorophenyl)-3-(2-isopropoxy-3-methoxyphenyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. This compound has also been tested against the influenza virus and has shown potent anti-viral activity.
特性
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)23-19-15(7-5-9-18(19)22-3)10-16(12-21)14-6-4-8-17(20)11-14/h4-11,13H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFBHCJBDAOIO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![5-ethyl-2,3-dimethyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402864.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B5402871.png)
![1-[3,5-dimethyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5402874.png)
![4-benzyl-5-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5402881.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402894.png)
![N-(2-ethoxy-3-methoxybenzyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402904.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5402911.png)

![1-phenyl-2'H,5'H-spiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,4'-imidazolidine]-2',5'-dione](/img/structure/B5402924.png)
![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)
